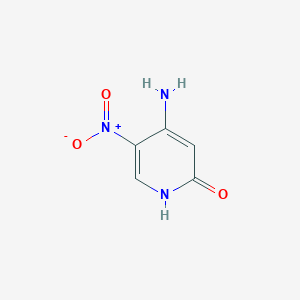

4-Amino-5-nitro-2-pyridinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJIDQYWANWLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542845 | |

| Record name | 4-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99479-77-3 | |

| Record name | 4-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-5-nitro-2-pyridinol (CAS: 99479-77-3) for Advanced Research Applications

Introduction

4-Amino-5-nitro-2-pyridinol is a highly functionalized pyridine derivative of significant interest to the scientific community, particularly those engaged in medicinal chemistry and novel materials science. Its structure is characterized by a pyridinol backbone substituted with both an electron-donating amino group and a potent electron-withdrawing nitro group. This unique electronic arrangement imparts a rich and versatile chemical reactivity, establishing the compound as a valuable building block for the synthesis of more complex molecular architectures. As a member of the nitropyridine family, it belongs to a class of compounds recognized as "privileged structures" in drug design, frequently serving as key intermediates for a range of bioactive molecules, including kinase inhibitors and agents targeting tropical diseases.[1][2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It consolidates essential physicochemical data, outlines a robust synthetic strategy with mechanistic insights, details the compound's reactivity and spectroscopic profile, discusses its applications, and provides critical safety protocols.

Physicochemical Properties and Data

This compound is a stable organic compound typically supplied as a solid.[3][4] Its core structure consists of a pyridin-2-one tautomer, which is often the predominant form in solid and solution phases. The presence of polar functional groups—hydroxyl, amino, and nitro—suggests solubility in polar organic solvents.

| Property | Value | Source(s) |

| CAS Number | 99479-77-3 | [3][4][5] |

| Molecular Formula | C₅H₅N₃O₃ | [3][4] |

| Molecular Weight | 155.11 g/mol | [3][4] |

| Common Purity | ≥95% | [3][5] |

| Appearance | Data not available (typically a yellow to brown solid) | - |

| Storage | Room temperature, in a dry, well-ventilated place | [3] |

Chemical Structure:

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [srdpharma.com]

- 5. 99479-77-3[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

Synthesis and characterization of 4-Amino-5-nitro-2-pyridinol

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-nitro-2-pyridinol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Pyridinone scaffolds are prevalent in a wide array of pharmacologically active molecules, exhibiting properties ranging from antitumor to anti-inflammatory effects.[1] The introduction of amino and nitro groups to this core structure offers versatile handles for further functionalization, making this molecule a valuable building block in drug discovery and the development of novel materials.[2][3][4] This document outlines a robust, multi-step synthetic pathway, provides detailed experimental protocols, and describes the analytical techniques required for unambiguous structural confirmation and purity assessment.

Rationale and Synthetic Strategy

The synthesis of this compound is predicated on a logical retrosynthetic approach, beginning with a readily available precursor and introducing the required functional groups in a controlled manner. The core of our strategy involves the synthesis of an intermediate, 2-hydroxy-5-nitropyridine, followed by a directed nucleophilic aromatic substitution to install the amino group at the C4 position.

Retrosynthetic Analysis

The target molecule can be disconnected at the C4-NH₂ bond, identifying a key electrophilic precursor: 2-hydroxy-5-nitropyridine. This intermediate is, in turn, accessible from commercial starting materials like 2-aminopyridine through well-established nitration and diazotization reactions. The powerful electron-withdrawing nature of the nitro group at C5 is crucial, as it activates the pyridine ring for nucleophilic attack, specifically at the ortho and para positions (C4 and C6), thus directing the final amination step.

Synthetic Workflow Diagram

The overall synthetic pathway is visualized below, outlining the transformation from the starting material to the final product through key intermediates.

Caption: Multi-step synthesis of this compound.

Experimental Protocols: Synthesis

This section provides detailed, step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Amino-5-nitropyridine

Causality: The nitration of 2-aminopyridine is achieved using a mixture of concentrated sulfuric and nitric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution on the pyridine ring. The reaction is conducted at controlled temperatures to prevent over-nitration and ensure selectivity.[5]

Protocol:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2-aminopyridine (0.2 mol) to 1,2-dichloroethane (75.3 g) and stir until dissolved.[5]

-

Cool the mixture to below 10°C in an ice bath.

-

Slowly add a pre-mixed, cooled solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the internal temperature below 10°C.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 58°C for 10-12 hours. The solution will change color from light yellow to deep red.[5]

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~5.8.

-

A dark yellow precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.[5] Purity can be checked via HPLC, with an expected yield of around 90%.[5]

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

Causality: This transformation is a classic Sandmeyer-type reaction. The primary amino group of 2-amino-5-nitropyridine is converted into a diazonium salt using sodium nitrite in an acidic medium.[6] This diazonium group is an excellent leaving group and is readily displaced by water upon heating to yield the corresponding hydroxylated product.

Protocol:

-

Dissolve 2-amino-5-nitropyridine (0.1 mol) in 15% dilute hydrochloric acid (55.6 g).[6]

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂) (44.85 g) dropwise, keeping the temperature below 10°C.

-

After the addition, allow the mixture to react for 6 hours, then warm to 40°C for approximately 40 minutes to ensure complete hydrolysis of the diazonium salt.[6]

-

Cool the reaction mixture. A light yellow solid will precipitate.

-

Filter the solid, wash with ice-cold water, and dry to obtain 2-hydroxy-5-nitropyridine. The reported yield is approximately 88%.[6]

Step 3: Synthesis of this compound

Causality: This step involves a nucleophilic aromatic substitution. The electron-withdrawing nitro group at C5 strongly activates the C4 position for nucleophilic attack by ammonia (or an ammonia equivalent). The reaction typically requires elevated temperature and pressure to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.

Protocol:

-

Place 2-hydroxy-5-nitropyridine (0.05 mol) into a high-pressure autoclave.

-

Add a suitable solvent, such as methanol or N,N-dimethylformamide (DMF).

-

Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide or liquid ammonia.

-

Seal the autoclave and heat the mixture to 140-160°C. The reaction progress should be monitored by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC.

-

After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization and Data Analysis

Unambiguous confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

Characterization Workflow Diagram

The following diagram illustrates the logical flow of the analytical process used to validate the synthesized compound.

Caption: Analytical workflow for structural and purity verification.

Expected Analytical Data

The following table summarizes the expected data from the key characterization techniques.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~6.0-6.5 ppm (s, 2H, -NH₂), ~7.5-8.0 ppm (s, 1H, Ar-H), ~8.5-9.0 ppm (s, 1H, Ar-H), ~11.0-12.0 ppm (br s, 1H, -OH/NH) |

| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm (Aromatic carbons, C=O) |

| FT-IR | Wavenumber (cm⁻¹) | 3300-3500 (N-H & O-H stretch), ~1650 (C=O stretch, pyridone), 1500-1550 & 1300-1350 (NO₂ asymm. & symm. stretch)[7][8] |

| Mass Spec. | m/z | 155.03 (M⁺, corresponding to C₅H₅N₃O₃)[9][10] |

| HPLC | Purity | >98% (following purification) |

Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), as the compound may have limited solubility in other common NMR solvents.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ allows for the observation of exchangeable protons (NH₂, OH).

-

Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the arrangement of protons and carbons on the pyridine ring. The two aromatic protons should appear as singlets due to their isolation, and the amino protons should also be visible.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Prep: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, O-H, C=O, NO₂) to confirm their presence in the final structure.[7][8]

Mass Spectrometry (MS):

-

Sample Prep: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Use Electrospray Ionization (ESI) or another soft ionization technique to obtain the mass spectrum.

-

Interpretation: Locate the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound (155.11 g/mol ).[9] Analyze fragmentation patterns for further structural evidence.

Conclusion and Future Directions

This guide provides a validated and scientifically grounded pathway for the synthesis and characterization of this compound. The methodologies described herein are robust and rely on fundamental principles of organic chemistry and analytical science. The successful synthesis of this molecule provides a valuable intermediate for further chemical exploration. Its trifunctional nature (amino, nitro, and pyridinol) allows for selective modification at multiple sites, opening avenues for the creation of diverse chemical libraries for screening in drug discovery programs, particularly in the development of kinase inhibitors or other therapeutic agents where the pyridine scaffold is a known pharmacophore.[4][11]

References

- PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine.

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Spectroscopic Studies of Substituted Methyl-Hydroxy-Pyridine. (2022). International Journal of Food and Nutritional Sciences, 11(7).

- BuyersGuideChem. (n.d.). This compound | C5H5N3O3.

- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Believe Chemical. (n.d.). China 2-Hydroxy-5-nitropyridine CAS 5418-51-9 Manufacturers & Suppliers.

- El-Ghamry, H. A., et al. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- PubChem. (n.d.). 4-Amino-2-nitropyridine. National Center for Biotechnology Information.

- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

- ACS Publications. (1998). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.

- Neuroquantology. (2022). Spectroscopic study of substituted pyridine, a molecule of biological interest.

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Al-Hourani, B. J., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central.

- Zaragoza, F. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube.

- PubMed. (2024). Synthesis of 4-Amino-5-nitro-7 H-pyrazolo[3,4- d][6][12][13]triazine-2-oxide and Its Heat-Resistant Derivatives.

- ResearchGate. (2012). Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- BuyersGuideChem. (n.d.). This compound suppliers and producers.

- PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information.

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2016). International Journal of ChemTech Research, 9(5), 1-8.

- Chen, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- ResearchGate. (n.d.). IR spectrum of 4-amino-2-nitrophenol.

- Ostrovskii, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central.

- PubMed. (2011). Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin.

- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.).

- NIST WebBook. (n.d.). 4-Aminopyrimidine.

- Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. (n.d.).

- NIST WebBook. (n.d.). 2-Amino-5-nitropyridine.

- PMC - NIH. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin.

- ResearchGate. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys(34) of Human Serum Albumin.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C5H5N3O3 - BuyersGuideChem [buyersguidechem.com]

- 10. This compound [srdpharma.com]

- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 4-Amino-5-nitro-2-pyridinol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and tautomeric behavior of 4-Amino-5-nitro-2-pyridinol. Directed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electron-donating and electron-withdrawing substituents on the pyridinol core. Through a synthesis of theoretical principles, analogous experimental data, and proposed characterization methodologies, we elucidate the probable dominant tautomeric forms of this heterocyclic compound in various states. This guide aims to serve as a foundational resource for the rational design of experiments and the interpretation of analytical data pertaining to this compound and its derivatives.

Introduction: The Significance of Substituted Pyridinols

Pyridinol scaffolds are of paramount importance in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The tautomeric nature of hydroxypyridines, particularly the equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms, is a critical determinant of their reactivity, intermolecular interactions, and ultimately, their function. The introduction of potent functional groups, such as an amino group (electron-donating) and a nitro group (electron-withdrawing), at specific positions on the pyridinol ring creates a molecule with a highly polarized electronic structure, making the study of its tautomerism both challenging and scientifically rewarding. This compound presents a fascinating case study where these opposing electronic effects modulate the delicate balance of the tautomeric equilibrium. Understanding this equilibrium is crucial for predicting the molecule's behavior in different chemical environments and for designing novel compounds with desired properties.

Tautomeric Forms of this compound: A Theoretical Overview

The tautomerism of this compound primarily involves the prototropic shift between the hydroxyl group and the ring nitrogen, leading to two principal tautomers: the 4-Amino-5-nitro-2-hydroxypyridine (enol form) and the 4-Amino-5-nitro-2(1H)-pyridone (keto form).

Figure 1: Tautomeric equilibrium of this compound.

The relative stability of these tautomers is governed by a combination of factors including aromaticity, intramolecular hydrogen bonding, and the electronic influence of the substituents. The amino group at the 4-position, being a strong electron-donating group, increases the electron density of the pyridine ring, which can influence the proton affinity of the ring nitrogen. Conversely, the nitro group at the 5-position is a powerful electron-withdrawing group, which decreases the electron density of the ring and can affect the acidity of the hydroxyl proton.

Predicting the Dominant Tautomer: Insights from Analogous Systems

Direct experimental data for this compound is scarce in the public domain. However, we can draw strong inferences from studies on closely related compounds.

The Influence of the Nitro Group: The Case of 5-Nitro-2-pyridone

A detailed study on 2-hydroxy-5-nitropyridine and its tautomer, 5-nitro-2-pyridone, provides critical insights.[1] This study, combining spectroscopic (IR, Raman, NMR) and computational (DFT) methods, concluded that the keto (pyridone) form is the more stable tautomer in both the gas phase and in solution.[1] This preference is attributed to the resonance stabilization of the pyridone form, which is enhanced by the electron-withdrawing nitro group.

The Role of the Amino Group

The presence of an amino group generally favors the amino-imino tautomeric equilibrium to lie towards the amino form in heterocyclic systems.[2] In the context of keto-enol tautomerism in pyridinols, the electron-donating nature of the amino group can increase the basicity of the ring nitrogen, potentially favoring the pyridone form where the proton resides on the nitrogen.

Combined Effect and Prediction for this compound

Considering the strong preference for the pyridone form in 5-nitro-2-pyridone, it is highly probable that 4-Amino-5-nitro-2(1H)-pyridone is the dominant tautomer of this compound, particularly in the solid state and in polar solvents. The resonance stabilization of the pyridone ring, coupled with the electronic effects of both the amino and nitro groups, likely outweighs the aromaticity of the hydroxypyridine form.

Proposed Molecular Structure and Key Physicochemical Properties

Based on the analysis of analogous systems, the predicted dominant tautomer is 4-Amino-5-nitro-2(1H)-pyridone.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₅H₅N₃O₃ | PubChem |

| Molecular Weight | 155.11 g/mol | PubChem |

| Dominant Tautomer (Solid/Polar Solvents) | 4-Amino-5-nitro-2(1H)-pyridone | Analogy to 5-nitro-2-pyridone[1] |

| Key Structural Features | Planar ring system, potential for strong intermolecular hydrogen bonding via the amino group, the N-H of the pyridone, and the nitro group. | General chemical principles |

| Predicted Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | General properties of similar heterocyclic compounds. |

Experimental Characterization: A Proposed Methodological Approach

To definitively characterize the molecular structure and tautomerism of this compound, a multi-faceted analytical approach is recommended.

Synthesis

A plausible synthetic route to this compound can be adapted from established procedures for similar compounds.[3][4][5] A potential pathway involves the nitration of a suitable 4-amino-2-halopyridine derivative followed by hydrolysis.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

-

Nitration: Dissolve 4-Amino-2-chloropyridine in concentrated sulfuric acid at 0-5 °C. Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 4-Amino-2-chloro-5-nitropyridine. Filter, wash with cold water, and dry.

-

Hydrolysis: Reflux the crude 4-Amino-2-chloro-5-nitropyridine in an aqueous solution of sodium hydroxide for several hours.

-

Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the tautomeric form.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the pyridone form, a signal corresponding to the N-H proton is expected, typically in the downfield region (δ > 10 ppm). The chemical shifts and coupling constants of the aromatic protons will also be indicative of the electronic distribution in the ring.

-

¹³C NMR: The chemical shift of the carbonyl carbon (C2) in the pyridone tautomer is expected to be in the range of δ 160-170 ppm, which is a key diagnostic peak.

-

¹⁵N NMR: This technique is particularly sensitive to the chemical environment of the nitrogen atoms. The chemical shift of the ring nitrogen will be significantly different depending on whether it is a pyridinic nitrogen (hydroxypyridine form) or a pyridonic N-H nitrogen (pyridone form).[6]

Experimental Protocol: NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated polar solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the dominant tautomer.

-

Pyridone form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1690 cm⁻¹. A broad N-H stretching band would also be present around 3400 cm⁻¹.

-

Hydroxypyridine form: A broad O-H stretching band would be observed around 3200-3600 cm⁻¹, and the C=O stretch would be absent.

5.2.3. UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ. The pyridone form, with its extended conjugation, will likely have a λmax at a longer wavelength compared to the hydroxypyridine form. The position of the λmax will also be sensitive to the polarity of the solvent, providing a method to study the tautomeric equilibrium in solution.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state. This technique would unambiguously identify the positions of all atoms, including the hydrogen atom involved in the tautomerism, and provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Crystal Growth

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or DMF).

-

Allow the solvent to evaporate slowly at room temperature.

-

Alternatively, employ vapor diffusion or cooling crystallization techniques to obtain single crystals of suitable quality for X-ray diffraction analysis.

Figure 3: A comprehensive workflow for the synthesis and characterization of this compound.

Conclusion: A Call for Further Investigation

While a definitive experimental characterization of this compound is yet to be reported in the literature, a thorough analysis of analogous systems strongly suggests that the 4-Amino-5-nitro-2(1H)-pyridone tautomer is the thermodynamically more stable form, particularly in condensed phases. The powerful combination of an electron-donating amino group and an electron-withdrawing nitro group on the 2-pyridone scaffold creates a unique electronic environment that warrants further investigation. The proposed synthetic and analytical methodologies in this guide provide a clear roadmap for researchers to unambiguously determine the structure and tautomeric preferences of this intriguing molecule. Such studies will not only contribute to the fundamental understanding of tautomerism in heterocyclic systems but also pave the way for the rational design of novel derivatives with potential applications in drug discovery and materials science.

References

- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations.

- Molecular Sciences N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyri.

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

Sources

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 6. irjms.com [irjms.com]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-5-nitro-2-pyridinol

Introduction: The Structural Elucidation of a Niche Pyridine Derivative

4-Amino-5-nitro-2-pyridinol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups on the pyridine ring creates a distinct electronic and structural profile. Accurate and comprehensive characterization of this molecule is paramount for its application in any field, ensuring purity, confirming identity, and providing a baseline for metabolic or degradation studies.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis or analysis of this compound. As empirical spectroscopic data for this specific molecule is not widely published, this document provides a robust predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectral features. Furthermore, this guide provides detailed, field-proven protocols for acquiring high-quality spectroscopic data, grounded in the principles of experimental integrity and reproducibility.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound (C₅H₅N₃O₃, Molar Mass: 155.11 g/mol ) presents several key features that will govern its spectroscopic signature:

-

Aromatic Pyridine Ring: This forms the core scaffold.

-

Tautomerism: The hydroxyl group at position 2 allows for tautomerization between the pyridinol and pyridone forms. In polar solvents and the solid state, the pyridone form is expected to be the major, if not exclusive, tautomer due to favorable hydrogen bonding and resonance stabilization.[1] Our predictions will be based on this more stable 4-amino-5-nitro-1H-pyridin-2-one tautomer.

-

Substituent Effects:

-

-OH/-O= (Position 2): In the pyridone form, this is a carbonyl group, a strong electron-withdrawing group via resonance.

-

-NH₂ (Position 4): A strong electron-donating group via resonance.

-

-NO₂ (Position 5): A very strong electron-withdrawing group through both inductive and resonance effects.

-

The interplay of these groups will significantly influence the electron density distribution around the ring, which is directly probed by NMR, IR, and UV-Vis spectroscopy.

Workflow for Spectroscopic Characterization

The following diagram illustrates a validated workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound.

Caption: A validated workflow for spectroscopic data acquisition and structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, DMSO-d₆ is the recommended solvent due to its ability to dissolve polar compounds and to exchange with labile protons (-NH₂, -OH, -NH), making them observable.

Expertise & Experience: Causality in NMR Protocol Design

-

Choice of Solvent: DMSO-d₆ is chosen over CDCl₃ because the target molecule's high polarity, stemming from the amino, nitro, and pyridone functionalities, suggests poor solubility in less polar solvents. Furthermore, the protic nature of the -NH and -NH₂ groups means their signals are often broad and can be difficult to observe in solvents like CDCl₃; in DMSO-d₆, hydrogen bonding to the solvent slows down exchange, resulting in sharper, more easily identifiable peaks.

-

Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile (easily removed), and produces a single sharp signal that does not overlap with most organic proton or carbon signals.

-

Operating Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended. This increases chemical shift dispersion, spreading out the signals and simplifying the interpretation of complex spin systems, which is crucial for distinguishing between the closely spaced aromatic protons on the substituted pyridine ring.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried sample of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a minimum of 1024 scans, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~11.5 - 12.5 | Broad Singlet | 1H | H-1 (N-H) | The N-H proton of the pyridone tautomer is expected to be significantly deshielded and will appear as a broad signal due to hydrogen bonding and quadrupole effects from the nitrogen atom. |

| ~8.2 - 8.4 | Singlet | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and the ring nitrogen, leading to a significant downfield shift. Data from 3-nitropyridine shows protons adjacent to the nitro group in this region.[2] |

| ~7.5 - 7.8 | Broad Singlet | 2H | -NH₂ | The amino group protons will be deshielded and appear as a broad signal. Their chemical shift is concentration and temperature-dependent. In 4-aminopyridine, these protons appear around 6.0-7.0 ppm, but the adjacent nitro group will shift them further downfield.[3] |

| ~6.4 - 6.6 | Singlet | 1H | H-3 | This proton is ortho to the electron-donating amino group and the pyridone carbonyl, which has a complex shielding/deshielding effect. The net effect is an upfield shift relative to other aromatic protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~160 - 165 | C-2 | The carbonyl carbon of the pyridone is highly deshielded and appears significantly downfield. In 2-pyridone, this carbon appears around 162 ppm.[1] |

| ~150 - 155 | C-4 | The C-NH₂ carbon is shifted downfield due to the direct attachment of the electronegative nitrogen atom. In 4-aminopyridine, this carbon is found near 151 ppm.[4] |

| ~145 - 150 | C-6 | This carbon is adjacent to the ring nitrogen and influenced by the nitro group, causing a downfield shift. |

| ~130 - 135 | C-5 | The C-NO₂ carbon is expected downfield, though the direct effect of the nitro group is less pronounced on carbon shifts than on adjacent proton shifts. In 3-nitropyridine, the C-NO₂ appears around 145 ppm, but the adjacent amino group here will provide some shielding.[5] |

| ~105 - 110 | C-3 | This carbon is shielded by the strong electron-donating effect of the para-amino group, resulting in a significant upfield shift. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Ensuring High-Quality IR Data

The choice of the Attenuated Total Reflectance (ATR) technique is a deliberate one for modern laboratories. Unlike traditional KBr pellets or Nujol mulls, ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility. It is crucial to ensure the ATR crystal (typically diamond or zinc selenide) is scrupulously clean before and after each measurement to prevent cross-contamination. A background scan of the clean, empty crystal must be taken immediately prior to the sample scan to computationally subtract the absorbance of atmospheric CO₂ and H₂O, ensuring these do not appear as artifacts in the final spectrum.

Experimental Protocol: FT-IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with spectroscopic grade isopropanol or ethanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

-

Cleaning: After acquisition, clean the crystal and press thoroughly.

Predicted FT-IR Spectral Data (Solid-State, ATR)

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region. Data for 4-aminopyridine shows N-H stretching around 3436 cm⁻¹.[6] |

| 3250 - 3100 | N-H Stretch | Amide (Pyridone N-H) | The N-H stretch in the pyridone ring will be broad due to extensive hydrogen bonding in the solid state. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹. |

| 1660 - 1680 | C=O Stretch | Amide (Pyridone C=O) | This will be a very strong, sharp absorption. The carbonyl of 2-pyridone is observed in this region.[7] |

| 1620 - 1640 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | The scissoring vibration of the primary amine is a characteristic and strong band. |

| 1580 - 1610 | C=C & C=N Stretch | Pyridine Ring | Multiple bands in this "fingerprint" region are characteristic of the aromatic ring system. |

| 1500 - 1550 | N-O Stretch (Asymmetric) | Nitro Group (-NO₂) | The asymmetric stretch of the nitro group is a very strong and characteristic absorption. 3-nitropyridine shows a strong band in this region.[8] |

| 1330 - 1370 | N-O Stretch (Symmetric) | Nitro Group (-NO₂) | The symmetric stretch is also strong and confirms the presence of the nitro functionality.[8] |

| ~800 - 850 | C-H Out-of-Plane Bend | Aromatic C-H | The position of this band can sometimes give clues about the substitution pattern of the ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the this compound system, influenced by powerful auxochromic (-NH₂, -OH) and anti-auxochromic (-NO₂) groups, is expected to result in significant absorption in the UV-Vis range.

Expertise & Experience: Protocol Considerations

-

Solvent Choice: Methanol is an excellent general-purpose solvent for UV-Vis spectroscopy as it is transparent down to ~210 nm, allowing for the observation of most π → π* and n → π* transitions.

-

Concentration: The concentration must be carefully controlled to ensure the absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units). A preliminary scan with a moderately concentrated solution can be used to find the absorption maxima (λmax), followed by dilution to bring the strongest peak into the optimal range. This prevents detector saturation and ensures adherence to the Beer-Lambert Law.

-

pH Effects: The spectrum of this molecule is expected to be highly pH-sensitive. The amino group can be protonated in acidic conditions, and the pyridone N-H can be deprotonated in basic conditions. Both events would significantly alter the electronic structure and thus the absorption spectrum. For reproducible results, the use of a buffered solvent system is advisable if pH effects are being studied or need to be controlled.

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent: Use spectroscopic grade methanol.

-

Stock Solution: Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 100 mL of methanol in a volumetric flask. This gives a concentration of ~0.01 mg/mL or ~64 µM.

-

Working Solution: Dilute the stock solution (e.g., 1 mL into 10 mL) to prepare a working solution with an expected absorbance below 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the methanol solvent and use it to zero the instrument (as a reference).

-

Measurement: Rinse and fill a second quartz cuvette with the working solution. Place it in the sample holder and record the spectrum from 500 nm down to 200 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Spectral Data (Methanol)

| Predicted λmax (nm) | Type of Transition | Chromophore | Rationale for Prediction |

| ~220 - 240 | π → π | Pyridine Ring | This corresponds to the high-energy electronic transitions within the aromatic system, similar to the absorption of pyridine itself.[9] |

| ~350 - 400 | π → π (Intramolecular Charge Transfer) | Extended Conjugated System | This major absorption band at a longer wavelength is expected due to the extended conjugation across the entire molecule, from the electron-donating amino group to the electron-withdrawing nitro and carbonyl groups. This constitutes an intramolecular charge transfer (ICT) band. Similar substituted nitrophenols and nitropyridines show strong absorptions in this region.[10] |

Data Integration and Structural Confirmation

Caption: How data from NMR, IR, and UV-Vis are integrated to confirm the molecular structure.

For this compound, the confirmation process would be as follows:

-

¹H NMR confirms the number and connectivity of protons: two isolated aromatic protons, an amide N-H, and a primary amine -NH₂ group.

-

¹³C NMR confirms the carbon skeleton: five distinct aromatic carbons and one carbonyl carbon, consistent with the pyridone tautomer.

-

FT-IR confirms the presence of all key functional groups: the primary amine, the secondary amide (pyridone), the nitro group, and the aromatic ring. The strong carbonyl peak is crucial evidence for the pyridone tautomer being the dominant form.

-

UV-Vis confirms the extended electronic conjugation between the electron-donating and electron-withdrawing groups, which is a hallmark of the overall molecular structure.

When the predicted data outlined in this guide is matched by experimental results, it provides a high degree of confidence in the identity and structure of the synthesized compound.

References

- PubChem. 4-Aminopyridine. [Link]

- NIST Chemistry WebBook. 2(1H)-Pyridinone. [Link]

- Wikipedia. 2-Pyridone. [Link]

- Al-Omair, M. A., et al. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. Journal of Molecular Structure.

- Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry. [Link]

- Taha, Z. A., et al. (2017). A reducing-difference IR-spectral study of 4-aminopyridine.

- SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]

- 3. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Aminopyridine(504-24-5) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Nitropyridine(2530-26-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2(1H)-Pyridinone [webbook.nist.gov]

- 8. 3-Nitropyridine(2530-26-9) IR Spectrum [m.chemicalbook.com]

- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 10. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 4-Amino-5-nitro-2-pyridinol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-5-nitro-2-pyridinol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles and methodologies for characterizing analogous nitroaromatic and pyridinol derivatives. The guide details robust experimental protocols for determining solubility in a range of solvents and for assessing stability under various environmental conditions, as mandated by international guidelines. By explaining the scientific rationale behind experimental choices and providing step-by-step procedures, this document serves as a foundational resource for researchers initiating studies on this compound, enabling the generation of reliable and reproducible data critical for its development and application.

Introduction: The Scientific Imperative for Characterizing this compound

This compound (CAS No. 99479-77-3) is a substituted pyridine derivative featuring both an electron-donating amino group and an electron-withdrawing nitro group, along with a hydroxyl substituent.[1] This unique combination of functional groups suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The solubility and stability of such a compound are fundamental physicochemical properties that dictate its behavior in various systems, influencing everything from reaction kinetics in synthetic pathways to bioavailability and shelf-life in formulated products.[3][4]

A thorough understanding of these parameters is a prerequisite for any meaningful research and development effort.[4] For instance, solubility data is crucial for designing appropriate solvent systems for synthesis, purification, and formulation, while stability assessments are vital for ensuring the compound's integrity during storage and application.[5] This guide is structured to provide researchers with the necessary tools to embark on a comprehensive evaluation of this compound's solubility and stability profiles.

Physicochemical Properties of this compound

While extensive experimental data is limited, the basic molecular and computed properties of this compound provide a starting point for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₃ | [1] |

| CAS Number | 99479-77-3 | [1] |

Based on its structure, which contains both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitro and pyridyl nitrogen), as well as a polar aromatic ring, this compound is expected to exhibit moderate polarity. This suggests potential solubility in polar protic and aprotic solvents. The presence of the nitro group may also render the molecule susceptible to degradation under certain conditions, such as exposure to light or reducing agents.

A Framework for Determining the Solubility Profile

The principle of "like dissolves like" provides a qualitative prediction of solubility. However, for scientific rigor, quantitative determination is essential. The following sections outline a systematic approach to characterizing the solubility of this compound.

Guiding Principles for Solvent Selection

A diverse panel of solvents should be selected to probe the compound's solubility across a range of polarities and chemical functionalities. A recommended starting set would include:

-

Polar Protic Solvents: Water, Methanol, Ethanol

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

-

Nonpolar Solvents: Toluene, Hexanes

-

Intermediate Polarity Solvents: Dichloromethane, Ethyl Acetate

Experimental Workflow for Solubility Determination

A robust and widely accepted method for determining solubility is the isothermal equilibrium shake-flask method. The workflow is depicted below.

Sources

Unlocking the Therapeutic Potential of 4-Amino-5-nitro-2-pyridinol: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

Pyridines represent a cornerstone of medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA featuring this privileged scaffold.[1][2] Their synthetic tractability and ability to engage in a multitude of biological interactions have cemented their role in modern drug development. Within this vast chemical space, nitropyridines have emerged as particularly valuable intermediates and, in some cases, bioactive molecules in their own right.[1][2][3][4] The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, rendering it susceptible to a variety of chemical transformations and influencing its potential biological targets.[3] This guide focuses on the untapped potential of a specific, multifunctionalized scaffold: 4-Amino-5-nitro-2-pyridinol . We will explore its chemical rationale as a drug discovery starting point, propose potential therapeutic applications based on analogous structures, and provide a roadmap for its synthesis and biological evaluation.

The Molecular Architecture of this compound: A Triad of Functionality

The therapeutic potential of this compound stems from the unique interplay of its three key functional groups: the amino group, the nitro group, and the pyridinol core. This trifecta of functionalities suggests several avenues for biological activity and chemical modification.

-

The Pyridinol Core: The 2-pyridinol moiety is a common feature in bioactive molecules and can act as a versatile hydrogen bond donor and acceptor. It is a key component in a variety of kinase inhibitors and other enzyme-targeted therapeutics.

-

The Amino Group: The 4-amino substituent provides a crucial point for hydrogen bonding and can be a key pharmacophoric element for engaging with biological targets. It also serves as a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

-

The Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the acidity of the pyridinol proton and the nucleophilicity of the amino group. In certain contexts, the nitro group itself can be a pharmacophore, and it is often used as a precursor to an amino group, which can be further functionalized.[5] This dual role makes it a strategic component for library synthesis.

The combination of these groups on a single scaffold creates a molecule with a rich chemical landscape, ripe for exploration in various therapeutic areas.

Potential Therapeutic Applications: A Data-Driven Hypothesis

While direct biological data for this compound is scarce, the extensive literature on related nitropyridines and aminopyridones allows us to formulate strong hypotheses for its potential applications.

Kinase Inhibition in Oncology and Inflammatory Diseases

The 2-pyridone structure is a well-established scaffold for kinase inhibitors. For instance, derivatives of 4-anilino-5-carboxamido-2-pyridones have been developed as potent MEK1 inhibitors for cancer therapy.[6] The 4-amino group of our target molecule can mimic the anilino moiety, and the pyridinol core can anchor the molecule in the ATP-binding pocket of various kinases.

Proposed Mechanism of Action: The 4-amino group can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The pyridinol oxygen can act as a hydrogen bond acceptor, while the nitro group can be modified to explore interactions with the solvent-exposed region of the kinase.

Experimental Workflow: Kinase Inhibition Screening

Caption: Workflow for kinase inhibitor screening.

Antimicrobial and Antiparasitic Agents

Nitro-containing heterocycles have a long history as antimicrobial and antiparasitic drugs.[7][8] The mechanism often involves the in vivo reduction of the nitro group to generate reactive nitrogen species that are toxic to the pathogen.[8] Metronidazole, a 5-nitroimidazole, is a prime example of this class of drugs.[7][8] The presence of the nitro group on the this compound scaffold makes it a compelling candidate for development as a novel anti-infective agent.

Proposed Mechanism of Action: The nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals, leading to DNA damage and cell death. The rest of the molecule can be optimized for selective uptake by the target organism and for favorable pharmacokinetic properties.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism only) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthetic Strategy and Derivatization

The synthesis of this compound can be approached through several established routes for substituted pyridines. A plausible synthetic pathway could start from a readily available 2-chloropyridine derivative.

Proposed Synthetic Pathway

Caption: A potential synthetic route to the target molecule.

This core structure is also an excellent starting point for generating a library of analogs to explore structure-activity relationships.

Table 1: Potential Derivatizations of this compound

| Position of Modification | Proposed Reaction | Rationale |

| 4-Amino Group | Acylation, Sulfonylation, Reductive Amination | Explore interactions in the active site, modulate solubility and cell permeability. |

| 5-Nitro Group | Reduction to Amino, then further functionalization | The resulting amino group can be a key pharmacophore or a point for further derivatization. |

| 2-Hydroxyl Group | Etherification, Esterification | Modulate lipophilicity and pharmacokinetic properties. |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique combination of functional groups suggests a high potential for biological activity across multiple therapeutic areas, including oncology and infectious diseases. This guide provides a foundational framework for initiating a drug discovery program centered on this molecule. The proposed synthetic routes, experimental protocols, and derivatization strategies offer a clear path forward for researchers to unlock the full therapeutic potential of this versatile chemical entity. The key to success will lie in a systematic approach to synthesis and screening, guided by the principles of medicinal chemistry and a deep understanding of the target biology.

References

- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Google Vertex AI Search.

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC. (n.d.). PubMed Central.

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). OUCI.

- The Role of Nitropyridine Intermediates in Modern Drug Discovery. (n.d.). Google Vertex AI Search.

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed.

- Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. (2023). ScienceDirect.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). PubMed Central.

- 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. (2007). PubMed.

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.).

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (n.d.).

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.

- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.).

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Google Vertex AI Search.

- 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2. (n.d.). ChemicalBook.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

4-Amino-5-nitro-2-pyridinol: A Versatile Building Block for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridinols

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science, with the pyridine ring being a particularly privileged structure in a vast number of FDA-approved drugs.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of electronic properties, solubility, and biological activity. Among these, aminonitropyridines are especially valuable synthetic intermediates.[1] The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group on the pyridine ring creates a unique electronic landscape, activating the molecule for a variety of chemical transformations.[3]

This guide focuses on the synthesis, properties, and synthetic applications of 4-Amino-5-nitro-2-pyridinol, a trifunctionalized pyridine derivative with significant potential as a versatile building block for the construction of complex heterocyclic systems, including fused-ring structures of medicinal interest.[4][5] The interplay of the nucleophilic amino group, the electrophilically activating nitro group, and the tautomeric pyridinol/pyridinone system provides a rich platform for a diverse range of organic reactions.

Physicochemical and Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is not readily found, its properties can be inferred from closely related structures and general principles of NMR and IR spectroscopy.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₃ | Inferred |

| Molecular Weight | 155.11 g/mol | Inferred |

| Appearance | Expected to be a yellow to brown crystalline solid | Analogy to nitrophenols and nitropyridines |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | General solubility of polar heterocycles |

| Tautomerism | Exists in equilibrium between the pyridinol and pyridinone forms | Established chemistry of 2-hydroxypyridines |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The chemical shifts will be influenced by the electronic effects of the amino, nitro, and hydroxyl/oxo groups. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon bearing the nitro group (C-5) and the carbon attached to the oxygen (C-2) will be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and the C=O stretch of the pyridinone tautomer (around 1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: An Analogous Approach

A direct, peer-reviewed synthesis of this compound is not prominently documented. However, a robust synthetic strategy can be devised based on well-established methodologies for the synthesis of related substituted pyridinols, particularly the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.[8][9] The proposed pathway involves the nitration of a suitable 4-amino-2-hydroxypyridine precursor.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Analogous)

Part 1: Synthesis of 4-Amino-2-hydroxypyridine

This step is analogous to the hydrolysis of chloropyridines to their corresponding hydroxypyridines.

-

Reaction Setup: To a solution of 4-amino-2-chloropyridine (1 equiv.) in a suitable solvent such as ethylene glycol, add a strong base like potassium hydroxide (excess).[9]

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 180 °C) in a sealed vessel or under reflux for several hours.[8]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a methanolic solution of hydrochloric acid to precipitate the crude product.[9] The solid is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Part 2: Nitration of 4-Amino-2-hydroxypyridine

This step is based on the standard nitration of activated aromatic rings.

-

Reaction Setup: Dissolve 4-amino-2-hydroxypyridine (1 equiv.) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

-

Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction vessel, maintaining the low temperature.

-

Reaction Conditions: Stir the reaction mixture at low temperature for a specified period until the starting material is consumed (monitored by TLC or HPLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the product. The solid is then collected by filtration, washed with cold water until the washings are neutral, and dried. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be used for purification.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution, while the amino group can act as a nucleophile or be transformed into other functionalities. The pyridinol moiety can participate in O-alkylation or O-acylation reactions.

Key Reactions as a Building Block

1. Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amino group, yielding a diaminopyridine derivative. This transformation opens up pathways to a wide range of fused heterocyclic systems through condensation reactions. A common method for this reduction is catalytic hydrogenation using Pd/C.[2]

2. Nucleophilic Aromatic Substitution:

While the nitro group itself is not a leaving group, it activates other leaving groups on the ring for nucleophilic substitution. If a halo-substituent were present, it would be readily displaced by various nucleophiles.

3. Diazotization of the Amino Group:

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

4. Condensation Reactions:

The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic rings, such as imidazo[4,5-b]pyridines.[2]

Workflow for Fused Heterocycle Synthesis

Caption: General workflow for the synthesis of fused heterocycles from this compound.

Handling and Safety

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Safety Information

| Hazard | Precaution | Source |

| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Inferred from related compounds |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. | Inferred from related compounds |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. | Inferred from related compounds |

| Fire and Explosion | Nitroaromatic compounds can be flammable and potentially explosive, especially when heated. Keep away from heat, sparks, and open flames. | General knowledge of nitro compounds |

Conclusion

This compound is a promising, albeit not extensively documented, building block for organic synthesis. Its trifunctional nature provides a versatile platform for the construction of a wide array of complex heterocyclic molecules, particularly fused-ring systems of interest in medicinal chemistry. The synthetic routes and reactions outlined in this guide, based on well-established precedents for analogous compounds, offer a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. Further research into its specific synthesis and reactivity is warranted to fully unlock its applications in drug discovery and materials science.

References

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)

- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])

- Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI. (URL: [Link])

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (URL: [Link])

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: [Link])

- 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem. (URL: [Link])

- The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline deriv

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- Update on thiopyran-fused heterocycle synthesis (2013–2024) - RSC Publishing. (URL: [Link])

- Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed. (URL: [Link])

- Editorial: Five-membered heterocycles: synthesis and applic

- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. (URL: [Link])

- NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: [Link])

- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (URL: [Link])

- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL: [Link])

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

- The Characterization of 4- and 5-Iodo-2-aminoindan - ResearchG

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. mdpi.com [mdpi.com]

- 5. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 9. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Theoretical and Computational Investigation of 4-Amino-5-nitro-2-pyridinol: A Quantum Chemical Approach

Executive Summary: 4-Amino-5-nitro-2-pyridinol is a substituted pyridine derivative featuring electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups. This unique electronic configuration makes it a molecule of significant interest for advanced applications, particularly in nonlinear optics (NLO) and as a precursor for pharmacologically active compounds.[1][2] This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, demonstrating how modern quantum chemical methods can be used to predict its molecular structure, spectroscopic signatures, electronic properties, and NLO activity before extensive experimental synthesis and analysis are undertaken. The methodologies outlined herein are grounded in established computational practices, primarily Density Functional Theory (DFT), and serve as a robust protocol for researchers in materials science and drug development.

The Synergy of Experimental and Computational Analysis

In modern chemical research, the investigation of a novel molecule like this compound is a symbiotic process between empirical observation and theoretical prediction. While experimental techniques like FT-IR, Raman, and UV-Vis spectroscopy provide tangible data about the molecule's properties, computational chemistry offers a profound understanding of the underlying quantum mechanics.[3][4] Theoretical calculations allow for the unambiguous assignment of spectral bands, the visualization of molecular orbitals, and the prediction of properties that are difficult or costly to measure experimentally.[5][6] This integrated approach ensures that experimental results are correctly interpreted and provides a predictive framework to guide future research, such as the design of derivatives with enhanced properties.

Caption: A diagram illustrating the synergistic relationship between experimental and computational workflows.

Computational Methodology: The Quantum Chemical Toolkit

The foundation of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT provides a remarkable balance between computational cost and accuracy, making it the preferred method for predicting the properties of organic molecules.[7]

Core Principles: Why DFT?